
16,17-Dimethylpregn-4-ene-3,20-dione
Descripción general
Descripción
16,17-Dimethylpregn-4-ene-3,20-dione is a useful research compound. Its molecular formula is C23H34O2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 16,17-Dimethylpregn-4-ene-3,20-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16,17-Dimethylpregn-4-ene-3,20-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods : A study by Voishvillo et al. (1990) explored various approaches to synthesize 16α,17α-epoxypregn-4-ene-9α,21-diol-3,20-dione, a compound related to 16,17-Dimethylpregn-4-ene-3,20-dione. They developed a method involving microbiological transformations with Rhodococcus sp. and subsequent removal of dimethyl acetal protection (Voishvillo et al., 1990).
Steroidal Transformations : Levina et al. (2006) synthesized 4′,4′-Dimethyl[16α,17α]spiropentanopregn-4-ene-3,20-dione, another related compound. This study involved the addition of diazo-2,2-dimethylcyclopropane to 16,17-didehydropregnenolone acetate, demonstrating a pathway for creating steroidal compounds with potential medicinal applications (Levina et al., 2006).
Preparation of Hydroperoxides : The preparation of hydroperoxides derived from pregnane series, including the 16α, 17α-dimethyl derivative, was investigated by Bayunova and Grinenko (1973). This research contributes to understanding the chemical transformations of related steroidal compounds (Bayunova & Grinenko, 1973).
Derivative Synthesis : Turuta et al. (1992) studied the transformation of 16α,17α-epoxypregn-4-ene-9α,21-diol-3,20-dione to its isopropylidene derivatives. This research highlights the chemical versatility and potential applications of these steroidal derivatives (Turuta et al., 1992).
Medical Applications : Research by Pichon and Milgrom (1977) indicates the relevance of related compounds like [3H]Pregn-4-ene-3,20-dione in studying human mammary carcinoma. Their study found that these compounds bind to progesterone receptors, providing insights for cancer research (Pichon & Milgrom, 1977).
Solid-State Photodimerization : DellaGreca et al. (2002) explored the solid-state photodimerization of steroid enones, including compounds related to 16,17-Dimethylpregn-4-ene-3,20-dione. This study demonstrates the potential for creating novel compounds through UV radiation (DellaGreca et al., 2002).
Propiedades
IUPAC Name |
17-acetyl-10,13,16,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-14-12-20-18-7-6-16-13-17(25)8-10-21(16,3)19(18)9-11-22(20,4)23(14,5)15(2)24/h13-14,18-20H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSSBHBMUGGCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1(C)C(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,17-Dimethylpregn-4-ene-3,20-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




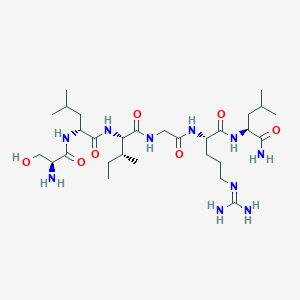
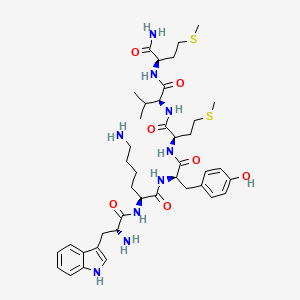

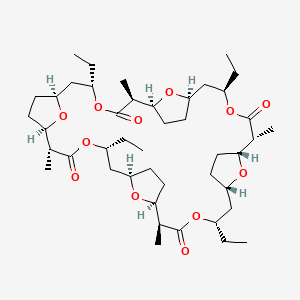
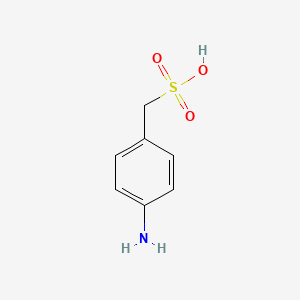
![Methyl 3-[(cyanoacetyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B7886793.png)
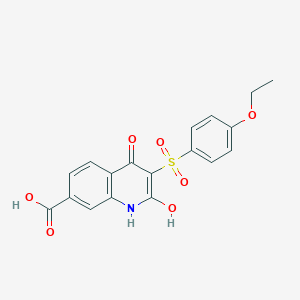
![6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B7886801.png)
![Tert-butyl 4-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B7886805.png)
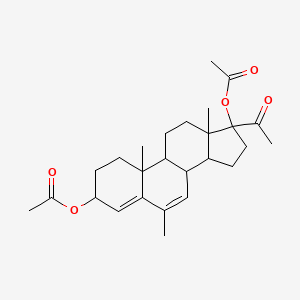

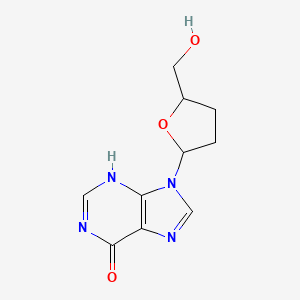
![(8E,14E,16E,18E,20E)-22-[(3-amino-3,6-dideoxyhexopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.0~5,7~]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B7886845.png)